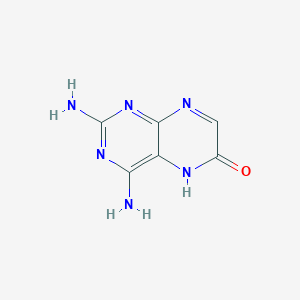

2,4-diamino-5H-pteridin-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-4-3-5(12-6(8)11-4)9-1-2(13)10-3/h1H,(H,10,13)(H4,7,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCOJWIMQCCRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306957 | |

| Record name | 2,4-Diamino-6(5H)-pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-45-9 | |

| Record name | 2,4-Diamino-6(5H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6(5H)-pteridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diamino 5h Pteridin 6 One and Its Structural Analogs

Classical Condensation Approaches to Pteridine (B1203161) Ring Formation

Classical methods for pteridine synthesis rely on the condensation of a 4,5-diaminopyrimidine (B145471) with a component that provides the final two carbons of the pyrazine (B50134) ring. These methods are versatile, allowing for the introduction of a wide variety of substituents.

The most fundamental starting point for many pteridine syntheses is a pyrimidine (B1678525) molecule bearing amino groups at the 4 and 5 positions. These adjacent amines provide the necessary nucleophilicity to react with electrophilic partners, leading to cyclization and the formation of the pteridine core.

A foundational method for pteridine synthesis is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine (a tautomeric form of 4,5-diaminopyrimidine) with a 1,2-dicarbonyl compound such as a dialdehyde, ketoaldehyde, or diketone. nih.govmdpi.com The reaction proceeds through a sequence of nucleophilic attacks and dehydrative cyclizations. nih.govsmolecule.com

A significant challenge in this reaction, when using an unsymmetrical dicarbonyl compound, is the potential formation of two regioisomers (6- and 7-substituted pteridines). nih.gov The distribution of these isomers is influenced by the relative reactivity of the amino groups on the pyrimidine and the carbonyl groups on the reacting partner. nih.govsmolecule.com Research has shown that reaction conditions, such as pH, can be manipulated to favor the formation of one isomer over the other. For instance, conducting the reaction under acidic conditions (pH 3.0-5.5) often preferentially yields the 7-substituted isomer. smolecule.com Conversely, specific reaction conditions have been developed to favor the 6-substituted product. nih.gov

Table 1: Examples of the Isay Reaction for Pteridine Synthesis

| 4,5-Diaminopyrimidine Precursor | Dicarbonyl Compound | Resulting Pteridine Product(s) | Reference |

|---|---|---|---|

| 2,4,5,6-Tetraaminopyrimidine (B94255) | Glyoxal (B1671930) | 2,4-Diaminopteridine (B74722) | derpharmachemica.com |

| 2,4,5,6-Tetraaminopyrimidine | Biacetyl (Butane-2,3-dione) | 2,4-Diamino-6,7-dimethylpteridine | derpharmachemica.comrsc.org |

| 4,5-Diamino-1,3-dimethyluracil | Benzylglyoxal | Mixture of 6- and 7-benzylpteridine derivatives | derpharmachemica.com |

The Timmis synthesis provides an alternative route that often avoids the issue of isomeric mixtures. nih.govmdpi.com This method involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.govmdpi.com A variation of this approach involves the direct condensation of 2,4-diamino-5-nitrosopyrimidine-6-one with various aldehydes and ketones to produce the corresponding pteridine derivatives. derpharmachemica.com In this reaction, the nitroso group acts as a precursor to one of the nitrogen atoms in the newly formed pyrazine ring. nih.gov

Table 2: Pteridine Synthesis from 2,4-Diamino-5-nitrosopyrimidine-6-one

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Aldehydes and Ketones | Condensation | 6- or 7-substituted Pteridine derivatives | derpharmachemica.com |

One of the most effective and widely used methods for synthesizing 6-substituted pteridine analogs involves the reaction of 2,4,5,6-tetraaminopyrimidine, typically as a salt, with a suitable three-carbon carbonyl compound. rsc.org The reaction with 1,3-dihydroxyacetone (B48652) to produce 2,4-diamino-6-hydroxymethylpteridine, a key intermediate for various biologically active molecules, has been extensively studied. google.comunifiedpatents.comgoogle.com

The regioselectivity of this condensation is highly dependent on the reaction pH. It has been demonstrated that maintaining a strict pH of 5.5 ± 0.2 is crucial for preferentially forming the desired 2,4-diamino-6-hydroxymethylpteridine isomer over the 7-hydroxymethyl byproduct. unifiedpatents.comgoogle.com The use of the tetraaminopyrimidine hydrochloride salt, as opposed to the sulfate (B86663) salt in an acetate (B1210297) buffer, also helps to suppress the formation of unwanted side products. unifiedpatents.comgoogle.com An improved process involves carrying out the reaction at a pH between 1.0 and 2.5 and adding the dihydroxyacetone slowly as an aqueous solution. google.com

Table 3: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine

| Pyrimidine Salt | Carbonyl Reactant | Key Reaction Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2,4,5,6-Tetraaminopyrimidine Hydrochloride | 1,3-Dihydroxyacetone | pH 5.5 ± 0.2, aqueous medium | 2,4-Diamino-6-hydroxymethylpteridine | unifiedpatents.comgoogle.com |

| 2,4,5,6-Tetraaminopyrimidine Salt | 1,3-Dihydroxyacetone | pH 1.0 - 2.5, slow addition of reactant | 2,4-Diamino-6-hydroxymethylpteridine | google.com |

A direct one-step synthesis of the pteridine ring can be achieved through the annulation of 5,6-diaminopyrimidines with dimethyl acetylenedicarboxylate (B1228247) (DMAD). derpharmachemica.com This reaction typically proceeds by refluxing the reactants in a solvent like methanol. The reaction is believed to occur via the formation of an intermediate which then cyclizes to afford the pteridine product. derpharmachemica.com This method provides a straightforward entry into pteridines bearing carboxymethyl or related groups on the pyrazine ring.

Table 4: Pteridine Synthesis via DMAD Annulation

| Pyrimidine Reactant | Annulation Reagent | Conditions | Product | Reference |

|---|

The use of pyrimidine precursors with a methylthio (or methylmercapto) group at the 2-position offers a strategic advantage for creating diverse pteridine derivatives. nih.gov The initial step involves the condensation of a 4,5-diamino-2-methylmercaptopyrimidine with a dicarbonyl compound to form the pteridine ring system. nih.govresearchgate.net For example, 4,6-diamino-2-methylthiopyrimidine can be nitrosated, reduced, and then cyclized with glyoxal or other diones to yield 6,7-unsubstituted or substituted pteridines. nih.govresearchgate.net

The key feature of this approach is that the 2-methylthio group can be subsequently displaced by various nucleophiles, such as amines. nih.gov This allows for the late-stage introduction of different substituents at the 2-position of the pteridine core, a strategy that is particularly useful when the desired amine is not compatible with the initial ring-forming conditions. nih.gov

Annulation Reactions with Dimethyl Acetylenedicarboxylate

Synthesis via Diaminouracil and Thiopyrimidine Intermediates

The construction of the pteridine ring system can be effectively achieved through the condensation of pyrimidine precursors with appropriate reagents. Diaminouracil and thiopyrimidine derivatives are key intermediates in these synthetic routes.

One established method involves the reaction of 5,6-diaminouracil (B14702) with various carbonyl compounds. For instance, the [4+2]‐cycloaddition of 1‐methyl‐5,6‐diaminouracil with ethyl 4‐aryl(heteryl)‐2,4‐dioxobutanoates under reflux in acetic acid for 60 minutes regioselectively yields pteridine‐2,4,7(1H,3H,8H)‐trione (B1666649) derivatives. enamine.net Similarly, reacting 5,6-diamino-1,3-dimethyluracil (B14760) hydrochloride with phenacyl bromide derivatives in ethanol (B145695) with triethylamine (B128534) as a base leads to the formation of 7-aryl-1,3-dimethylpteridine-2,4(1H,3H)-diones. raco.cat

Another versatile approach utilizes thiopyrimidine intermediates. For example, 4,6-diamino-2-thiopyrimidine can be prepared by condensing thiourea (B124793) and malononitrile. nih.gov This intermediate can then undergo S-methylation, followed by nitrosation, amination, reduction, and cyclization to yield various 2,4-diaminopteridine derivatives. nih.gov This stepwise process allows for the introduction of diverse substituents at the 2- and 4-positions of the pteridine ring. nih.gov Functionalized nitroalkenes can also be added to 2-thioalkyl-6-amino-4-oxopyrimidines via a Michael addition, with subsequent cyclization to form the pteridine core. strath.ac.uk

Advanced Cross-Coupling Strategies for Pteridine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pteridine scaffold, allowing for the formation of carbon-carbon bonds under mild conditions. numberanalytics.comwikipedia.org These strategies often involve the use of pteridine-O-sulfonates as versatile coupling partners.

Sonogashira Coupling of Pteridine-O-Sulfonates

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to pteridine chemistry. wikipedia.org Specifically, pteridine-O-sulfonates can be coupled with various acetylenes to produce 6-ethynylpteridine derivatives. researchgate.net This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org The resulting 6-alkynylpteridines are valuable intermediates that can be further transformed into other functional groups. researchgate.net

Negishi Coupling of Pteridine-O-Sulfonates

The Negishi coupling provides another powerful method for C-C bond formation by reacting an organozinc compound with an organic halide or triflate. organic-chemistry.org This reaction has been effectively used for the functionalization of pteridines. ajol.infojournals.co.zaajol.info Pteridine-O-sulfonates can be coupled with organozinc reagents (Zn-aryls) to introduce aryl groups at the 6-position of the pteridine ring. researchgate.netajol.info Subsequent hydrolysis of protecting groups can lead to either 6-substituted 2,4-diaminopteridines or 6-substituted pterins, depending on the hydrolysis conditions. ajol.infojournals.co.za

Stille Coupling Applications

The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is a versatile and widely used method in organic synthesis. wikipedia.org Its application in pteridine chemistry allows for the formation of complex molecules under mild conditions. numberanalytics.comlibretexts.org While direct examples of Stille coupling on 2,4-diamino-5H-pteridin-6-one itself are not prevalent in the provided search results, the reaction's broad applicability to heterocyclic systems, including purines, suggests its potential for the synthesis of functionalized pteridine derivatives. wikipedia.orglibretexts.orgdiamond.ac.uk The reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool for late-stage functionalization. orgsyn.org

Derivatization and Selective Synthesis of Pteridine Scaffolds

The functionalization of pre-formed pteridine rings is a key strategy for accessing a diverse range of derivatives with specific biological activities. Nucleophilic substitution reactions on halogenated pteridines are a cornerstone of this approach.

Nucleophilic Substitution Reactions on Halogenated Pteridines (e.g., 2,4-Diamino-6-chloromethylpteridine)

2,4-Diamino-6-chloromethylpteridine (B1208208) is a crucial intermediate for the synthesis of various pteridine derivatives. The chlorine atom in the 6-chloromethyl group is susceptible to nucleophilic displacement, allowing for the introduction of a wide array of functional groups.

This versatile precursor can be synthesized by the chlorination of 2,4-diamino-6-hydroxymethylpteridine using reagents like thionyl chloride (SOCl₂). The resulting 2,4-diamino-6-chloromethylpteridine can then undergo nucleophilic substitution with various nucleophiles. For instance, reaction with substituted anilines or aliphatic amines, often facilitated by microwave irradiation in a solvent like N,N-dimethylacetamide (DMA), can produce a library of N-aryl and N-alkyl derivatives in high yields. acs.org These reactions are fundamental in the synthesis of potent inhibitors of enzymes like pteridine reductase 1 (PTR1). acs.org The chloromethyl group can also be displaced by other nucleophiles, such as thiols, or can be hydrolyzed back to the hydroxymethyl derivative. smolecule.com

Wittig Coupling for Side-Chain Incorporation

The Wittig reaction is a powerful method for carbon-carbon bond formation, enabling the conversion of aldehydes and ketones into alkenes. organic-chemistry.orgmasterorganicchemistry.com This methodology has been effectively adapted for the synthesis of highly functionalized 6-substituted pteridines, starting from the corresponding 6-formylpteridines. researchgate.net A key strategy involves using 2-thioalkyl-6-formylpteridines as substrates, which allows for the introduction of diverse functional groups at the pteridine C6-position. researchgate.net

Improved methodologies for these Wittig reactions have been developed to synthesize a range of derivatives. researchgate.net The reaction of 2-alkylthio-6-formylpteridines with various phosphorus ylides (generated from phosphonium (B103445) salts) leads to the formation of pteridines with side chains containing alkene, ester, ketone, amide, and cyano functionalities. researchgate.net The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org While stabilized ylides (where the R group is electron-withdrawing) predominantly yield (E)-alkenes, non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

Further modifications of the alkene products derived from these Wittig reactions can be challenging. researchgate.net However, selective conversion of the newly introduced alkene side chain to a vicinal diol has been successfully achieved through ligand-assisted catalysis with osmium tetroxide. researchgate.net These synthetic routes are integral to creating a library of compounds intended to act as modulators of tetrahydrobiopterin (B1682763) activity or as inhibitors of enzymes like dihydroneopterin aldolase. researchgate.net

Table 1: Examples of Wittig Reactions using 2-Alkylthio-6-formylpteridines Data synthesized from research findings. researchgate.net

| Pteridine Substrate | Wittig Reagent (Ylide) | Resulting 6-Substituent | Reported Yield |

|---|---|---|---|

| 2-Methylthio-6-formylpteridine | Ph₃P=CHCO₂Me | -CH=CHCO₂Me | Good |

| 2-Methylthio-6-formylpteridine | Ph₃P=CHCN | -CH=CHCN | Good |

| 2-Allylthio-6-formylpteridine | Ph₃P=CHPh | -CH=CHPh | Moderate |

| 2-Methylthio-6-formylpteridine | Ph₃P=C(Me)CO₂Et | -CH=C(Me)CO₂Et | Good |

Controlled Introduction of Substituents at Pteridine 2- and 4-Positions

Achieving specific and dissimilar substitution at the 2- and 4-positions of the pteridine core is a critical aspect of synthesizing targeted analogs. nih.govtandfonline.com A stepwise introduction of these substituents is often necessary. nih.gov Direct substitution approaches using precursors like 2,4-dichloropteridine (B1391081) have been explored; however, these compounds tend to react regioselectively at the 4-position with one equivalent of an amine, making this route less suitable for creating a diverse range of pteridines with a common 2-amino substituent. nih.govtandfonline.com

A more robust and widely adopted strategy for producing 2,4-diaminopteridine derivatives begins with a suitably substituted pyrimidine. nih.govderpharmachemica.com This method provides excellent control over the final substitution pattern. The process often starts with a precursor like 4-amino-6-chloro-2-(methylthio)pyrimidine. nih.govtandfonline.com The chloro group can be displaced with a desired amine, followed by nitrosation at the 5-position. nih.gov The resulting 5-nitroso-pyrimidine then undergoes reduction to form a 4,5-diamine, which, without isolation, is condensed with a 1,2-dicarbonyl compound (such as glyoxal) to construct the pyrazine ring and yield the final pteridine. nih.gov This sequence has proven effective for generating single regioisomers. tandfonline.com

Control of reaction conditions, particularly pH, is also crucial in certain synthetic pathways. For instance, in the synthesis of 2,4-diamino-6-hydroxymethylpteridine via the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone, strict pH control is essential. google.comgoogle.com Maintaining the pH in a specific range (e.g., 5.5 ± 0.2 or lower, around 3.0) favors the formation of the desired 6-hydroxymethyl isomer over the unwanted 7-hydroxymethyl byproduct. google.comgoogle.com

Table 2: Synthetic Strategies for 2,4-Disubstituted Pteridines Data based on established synthetic routes. nih.govtandfonline.com

| Target Substitution Pattern | Key Precursor | General Synthetic Steps |

|---|---|---|

| Identical 2- and 4-substituents (e.g., 2,4-di(piperazin-1-yl)) | 2,4-Dichloropyrimidine | 1. Reflux with excess amine to form 6-amino-2,4-disubstituted pyrimidine. 2. Nitrosation at C5. 3. Reduction and cyclization with a dicarbonyl compound. |

| Dissimilar 2- and 4-substituents | 4-Amino-6-chloro-2-(methylthio)pyrimidine | 1. Nucleophilic displacement of the 4-chloro group with a specific amine. 2. Nitrosation at C5. 3. Reduction and cyclization to form the pteridine core. |

| Unsubstituted 4-amino group with substituted 2-amino group | 6-Amino-2-chloropyrimidin-4-amine | 1. Nucleophilic displacement of the 2-chloro group with a desired amine. 2. Nitrosation, reduction, and cyclization sequence. |

Rational Synthetic Design for Target-Specific Pteridine Analogs

The rational design of pteridine analogs is a cornerstone of modern medicinal chemistry, aiming to create compounds that selectively interact with specific biological targets. acs.orgacs.org This approach heavily relies on structure-based design, where detailed knowledge of the three-dimensional structure of a target enzyme, often obtained through X-ray crystallography, guides the synthesis of potent and selective inhibitors. nih.govresearchgate.net Pteridine reductase 1 (PTR1), an enzyme found in pathogenic trypanosomatids, is a prominent target for such design efforts. acs.orgnih.govresearchgate.net

The synthetic strategy is tailored to exploit structural differences between parasitic enzymes and their human counterparts, such as dihydrofolate reductase (DHFR). acs.org For example, computational fragment-based design coupled with crystallographic analysis of enzyme-inhibitor complexes allows for the identification of key interactions. acs.org Synthetic chemists can then introduce or modify substituents on the pteridine scaffold to enhance binding affinity and selectivity. Modifications to the side chain, often a p-aminobenzoyl-L-glutamate (PABA) moiety, have been shown to be particularly effective in modulating the compound's interaction profile in a species-specific manner. acs.org

This design cycle is iterative: new analogs are synthesized, their inhibitory activity is evaluated, and their complexes with the target protein are structurally characterized. nih.gov This process provides a deeper understanding of the structure-activity relationship (SAR) and informs the design of the next generation of compounds. acs.org The ultimate goal is to develop potent inhibitors of targets like PTR1 or modulators of biological pathways involving molecules like tetrahydrobiopterin, leading to the creation of highly effective therapeutic agents. researchgate.netacs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure of 2,4-diamino-5H-pteridin-6-one, offering precise information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the pteridinone core and the positions of the amino substituents. In a solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum typically displays distinct signals for the amino protons and the C7 proton. The amino protons at the C2 and C4 positions often appear as broad singlets due to quadrupole broadening and exchange with the solvent. The proton at C7 is also observed as a singlet.

The ¹³C NMR spectrum provides a complete carbon fingerprint of the molecule. The carbonyl carbon (C6) resonates at a characteristic downfield chemical shift. The quaternary carbons of the pyrimidine (B1678525) and pyrazine (B50134) rings (C2, C4, C5a, and C8a) and the protonated carbon (C7) can be assigned based on their chemical shifts and coupling patterns observed in more advanced experiments.

¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-NH₂ | broad s | - |

| C4-NH₂ | broad s | - |

| H7 | ~7.7 | - |

| C2 | - | ~155.0 |

| C4 | - | ~160.0 |

| C5a | - | ~130.0 |

| C6 | - | ~165.0 |

| C7 | - | ~125.0 |

| C8a | - | ~150.0 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra, especially for complex derivatives or when studying intermolecular interactions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the parent compound, it would primarily confirm the absence of coupling for the isolated H7 proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. A key correlation observed would be between the H7 proton and the C7 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for this class of compounds, as it shows correlations between protons and carbons over two to three bonds. This allows for the complete assembly of the molecular skeleton. For instance, the H7 proton would show correlations to C5a, C6, and C8a, confirming the connectivity within the pyrazine ring. The amino protons, if observable, would show correlations to the C2 and C4 carbons, respectively.

Key HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

| H7 | C5a, C6, C8a |

| C2-NH₂ | C2, C4 |

| C4-NH₂ | C4, C2, C5a |

Comprehensive 1H and 13C NMR Analysis for Positional Assignments and Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-resolution ESI-MS is ideally suited for polar molecules like this compound. It allows for the accurate determination of the molecular mass, typically with an error of less than 5 ppm. In positive ion mode, the compound is readily observed as the protonated molecule [M+H]⁺. The high resolution enables the calculation of the elemental composition, confirming the molecular formula C₆H₆N₆O.

High-Resolution ESI-MS Data

| Ion | Calculated m/z | Observed m/z |

| [C₆H₆N₆O + H]⁺ | 179.0676 | ~179.0675 |

Fragmentation induced by collision-induced dissociation (CID) can provide further structural insights. Common fragmentation pathways include the loss of small neutral molecules such as HCN, NH₃, and CO.

APCI-MS is another effective ionization technique for analyzing this compound. It is often used for compounds of medium polarity and can provide complementary information to ESI-MS. Similar to ESI, APCI typically generates the protonated molecule [M+H]⁺. The fragmentation patterns observed in APCI-MS are often similar to those in ESI-MS, involving the characteristic losses from the pteridinone core.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on this compound and its derivatives have shown that the pteridinone ring system is essentially planar. The crystal structure is heavily influenced by extensive intermolecular hydrogen bonding. The amino groups at C2 and C4 and the lactam N-H and C=O groups at positions 5 and 6 act as hydrogen bond donors and acceptors, respectively. This leads to the formation of complex hydrogen-bonded networks, often resulting in layered or sheet-like structures in the crystal lattice. These interactions are crucial for the stability of the solid-state assembly.

Illustrative Crystallographic Data for a Pteridinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~8.0 |

| β (°) | ~105 |

| Z | 4 |

| Key H-bond interactions | N-H···N, N-H···O |

Note: The data presented is illustrative for a typical pteridinone derivative and may not correspond exactly to the parent compound.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For this compound and its derivatives, both thin-layer and high-performance liquid chromatography are routinely employed.

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative analysis of this compound and related pteridine (B1203161) compounds. nih.govuvic.ca This technique is valuable for monitoring reaction progress, identifying the presence of impurities, and determining the optimal conditions for larger-scale separations like column chromatography. uvic.ca

In a typical TLC analysis, the compound is spotted onto a plate coated with an adsorbent material, such as silica (B1680970) gel or DEAE-cellulose. uvic.cagoogle.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which moves up the plate by capillary action. uvic.ca The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

For pteridine derivatives, visualization is often achieved by viewing the plate under ultraviolet (UV) lamps, typically at wavelengths of 254 nm and 365 nm, where the compounds exhibit absorbance or fluorescence. google.com Specific visualization reagents can also be employed. For instance, primary and secondary amines can be detected using ninhydrin, which produces pink spots upon heating. illinois.edu

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. While the Rf value can be influenced by experimental conditions, it provides a useful indicator for compound identification when compared against a known standard under identical conditions. uvic.ca

Table 1: Illustrative TLC Parameters for Pteridine Analysis

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the TLC plate. | DEAE-cellulose google.com |

| Mobile Phase | The solvent system used to develop the chromatogram. | 0.5 M sodium chloride, 0.2 M in mercaptoethanol, in 0.005 M potassium phosphate (B84403) buffer (pH 7.0) google.com |

| Visualization | The method used to detect the separated spots. | UV lamps (254 nm and 365 nm) google.com |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the precise quantitative analysis and purity determination of this compound and its analogs, such as methotrexate (B535133). google.com This method offers high resolution, sensitivity, and reproducibility, making it suitable for quality control in pharmaceutical manufacturing and for monitoring compound levels in biological matrices. researchgate.net

HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. mdpi.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of pteridine derivatives. researchgate.netrjptonline.org

The selection of the mobile phase composition, flow rate, and detector wavelength is critical for achieving optimal separation and detection. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer, such as potassium dihydrogen orthophosphate, at a specific pH can provide sharp peaks with well-defined retention times. rjptonline.org UV detection is frequently used, with the wavelength set at a value where the analyte exhibits maximum absorbance, such as 303 nm for methotrexate.

The purity of a sample can be assessed by the presence of a single, sharp peak, and the concentration can be determined by comparing the peak area to a calibration curve generated from standards of known concentrations. google.com HPLC methods have been developed to detect and quantify impurities, such as 2,4-diaminopteridine-6-carboxylic acid, which can be a degradation product of related compounds. researchgate.netresearchgate.net

Table 2: Example HPLC Conditions for Analysis of a Related Pteridine Derivative (Methotrexate)

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3 (15 cm × 4.6 mm, 5µm) rjptonline.org |

| Mobile Phase | Gradient of Phosphate buffer (pH 6.0) and Acetonitrile rjptonline.org |

| Flow Rate | 1.0 mL/min rjptonline.org |

| Detection | UV at 302 nm rjptonline.org |

| Retention Time | 6.980 min rjptonline.org |

Thin-Layer Chromatography (TLC)

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a crucial technique for validating the empirical formula of a synthesized compound like this compound. researchgate.net This method determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For example, the empirical formula of 2,4-diamino-6-(hydroxymethyl)pteridine is C₇H₈N₆O. sigmaaldrich.com The theoretical elemental composition can be calculated from its molecular weight (192.18 g/mol ). sigmaaldrich.com Experimental results from elemental analysis should align with these calculated percentages to confirm the compound's identity and stoichiometry. researchgate.net This technique is often used in conjunction with other spectroscopic methods to provide a comprehensive characterization of the molecule.

Table 3: Theoretical Elemental Composition of 2,4-Diamino-6-(hydroxymethyl)pteridine (C₇H₈N₆O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 7 | 84.07 | 43.75 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.20 |

| Nitrogen (N) | 14.01 | 6 | 84.06 | 43.74 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 8.32 |

| Total | | | 192.21 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Isomer Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within a molecule and can be effectively used to differentiate between isomers of pteridine derivatives. researchgate.netresearchgate.net The technique measures the absorption of UV and visible light by a compound, which results in the promotion of electrons from a ground state to a higher energy excited state. mdpi.com The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophoric system. bath.ac.uk

Isomers of a compound, having different structural arrangements, will often exhibit distinct UV-Vis spectra. researchgate.netmdpi.com Variations in the position of substituents on the pteridine ring can alter the electronic environment of the chromophore, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). researchgate.netresearchgate.net For example, different isomers of a substituted pteridine molecule have been shown to have unique UV-Vis absorption spectra, allowing for their differentiation. researchgate.net

This technique is particularly useful for distinguishing between constitutional isomers where the connectivity of atoms differs. Even subtle stereochemical differences in enantiomers can sometimes be distinguished using specialized UV-Vis techniques, especially if a chromophore is present or introduced. wikipedia.org Therefore, UV-Vis spectroscopy, often in conjunction with other analytical methods, plays a significant role in the structural elucidation and isomeric analysis of compounds like this compound. google.comresearchgate.net

Table 4: Illustrative UV-Vis Absorption Maxima for Isomeric Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Isomer A | Pyridine | 705, 668, 305, 290, 269 | researchgate.net |

| Isomer B | Pyridine | Not specified, but different spectrum | researchgate.net |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding how a ligand, such as a pteridine (B1203161) derivative, might interact with a biological target.

Prediction of Binding Modes and Conformational Preferences within Enzyme Active Sites

Molecular docking studies on derivatives of 2,4-diaminopteridine (B74722) have provided significant insights into their binding modes within enzyme active sites. For instance, in studies of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives as inhibitors of human dihydrofolate reductase (DHFR), it was observed that these compounds typically bind in a conformation similar to other known DHFR inhibitors like methotrexate (B535133). nih.gov The pteridine moiety is crucial for this interaction, positioning itself to interact with the nicotinamide (B372718) ring of the cofactor NADPH. nih.gov This interaction often involves π-π stacking, a conserved feature in many DHFR-inhibitor complexes. nih.gov

In the case of one highly active DMDP derivative, the chloro-substituted naphthyl ring was found to make significant hydrophobic contact with key residues such as Leu 22, Phe 31, and Pro 61 in the DHFR active site, which contributes to its enhanced inhibitory activity. nih.gov Similarly, in studies of other pteridine derivatives, such as those designed as dual-target inhibitors of BRD4 and PLK1, the aminopyrimidine scaffold was maintained to facilitate hydrogen bonding with essential amino acids like Cys133 and Leu59 in the PLK1 binding site. mdpi.com Another compound in this series was noted to form a hydrogen bond with Cys136 and hydrophobic interactions with Asn140, Tyr97, and Pro82. mdpi.com

These studies collectively highlight a common binding motif for 2,4-diaminopteridine derivatives, where the diamino-pyrimidine portion anchors the molecule within the active site through specific hydrogen bonds, while substituents at other positions of the pteridine ring explore and establish additional favorable interactions, such as hydrophobic contacts.

Estimation of Binding Affinities and Inhibition Constants

Molecular docking simulations are also employed to estimate the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. These values can be correlated with experimentally determined inhibition constants like IC50 or Ki. For a series of 78 DMDP derivatives docked against DHFR, a correlation coefficient (r²) of 0.499 was found between the docking scores and the experimental IC50 values for 73 of the compounds. nih.gov While not a perfect correlation, this indicates that the molecular docking approach is reliable for ranking the relative potency of these inhibitors. nih.gov

In a different study on novel aminopyrimidine-2,4-diones and pteridines as dual-target inhibitors of BRD4/PLK1, a compound with two unsubstituted phenyl moieties showed a docking score of -7.89 kcal/mol when docked into the active site of BRD4, which was comparable to the reference inhibitor volasertib (B1683956) (-7.93 kcal/mol). mdpi.com The inhibitory activity of this compound, with an IC50 value of 0.042 µM, was about one-third that of volasertib (IC50 = 0.017 µM). mdpi.com

The following table summarizes the docking results for selected pteridine derivatives and related compounds from various studies.

| Compound/Derivative | Target Enzyme | Docking Score (kcal/mol) | Predicted Interacting Residues | Reference |

| DMDP derivative (compound 63) | Human DHFR | Not specified | Leu 22, Phe 31, Pro 61 (hydrophobic contact) | nih.gov |

| Aminopyrimidine derivative (compound 7) | BRD4 | -7.89 | Cys136 (H-bond), Asn140, Tyr97, Pro82 (hydrophobic) | mdpi.com |

| Thioxobenzo[g]pteridine derivative (compound 4) | COX-2 | -13.58 | His90, Arg120, Tyr355 (H-bonds) | tandfonline.comsemanticscholar.org |

| Thioxobenzo[g]pteridine derivative (compound 8) | COX-2 | -12.44 | Arg513, Phe518 (H-bonds) | semanticscholar.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering a more dynamic picture of ligand-protein interactions than static docking poses.

Analysis of Complex Stability and Conformational Dynamics

MD simulations are used to assess the stability of a protein-ligand complex over time. nih.govplos.org By monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions, researchers can determine if the ligand remains stably bound in the predicted docking pose. plos.org For example, a simulation starting from an experimental structure typically shows small RMSD fluctuations, indicating a stable complex. plos.org In contrast, simulations starting from less accurate models (decoys) often show a drift away from the initial configuration. plos.org

These simulations can also reveal the flexibility of different regions of the protein and how this is affected by ligand binding. The analysis of root-mean-square fluctuations (RMSF) of individual residues can identify parts of the protein that become more rigid or more flexible upon complex formation. This dynamic behavior is often crucial for the protein's function and the ligand's inhibitory mechanism. pitt.edu

Characterization of Solvent Effects on Ligand-Protein Interactions

MD simulations explicitly model the solvent (usually water) molecules, allowing for a detailed characterization of their role in ligand-protein interactions. nih.gov Water molecules can mediate interactions between the ligand and the protein by forming hydrogen bond bridges. They can also play a crucial role in the thermodynamics of binding by being displaced from the active site upon ligand entry, which can have a significant entropic contribution to the binding free energy.

The simulations are typically performed using force fields like OPLS-2005 and water models such as TIP3P in a periodic boundary box to mimic physiological conditions. researchgate.net By analyzing the trajectories from these simulations, it is possible to map the location and dynamics of key water molecules and understand their contribution to the stability of the protein-ligand complex. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure, geometry, and energetic properties of molecules with high accuracy. These methods can provide fundamental insights that complement the findings from molecular mechanics-based methods like docking and MD simulations.

Studies on related pyrimidine (B1678525) and pteridine systems have utilized quantum chemical methods to investigate their molecular and vibrational structures. For example, ab initio and density functional theory (DFT) methods, such as B3LYP with basis sets like 6-31G* and 6-311+G**, have been used to determine the geometrical, energetic, and vibrational characteristics of compounds like 2,4-diamino-6-hydroxy-5-nitroso pyrimidine. sigmaaldrich.com Such calculations allow for a detailed normal mode analysis to assign fundamental vibrational frequencies observed in FT-IR and FT-Raman spectra. sigmaaldrich.com

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

In Silico Structure-Activity Relationship (SAR) Modeling

In silico SAR modeling combines computational techniques with experimental data to understand how a molecule's chemical structure relates to its biological activity. This approach is fundamental to modern drug discovery, enabling the rational design of more potent and selective compounds.

Rational drug design uses the structure-activity relationships of a lead compound, such as 2,4-diamino-5H-pteridin-6-one, to guide the synthesis of new analogs with improved properties. ijfmr.com The pteridine scaffold has been widely used in drug discovery efforts due to its presence in many natural products and its versatile chemical nature. acs.org Computational and synthetic studies focus on systematic modifications of the core structure to enhance biological activity, selectivity, and pharmacokinetic profiles. nih.gov

For pteridine derivatives, this involves introducing various substituents at different positions on the fused ring system. nih.gov For example, modifications at the C6 and C7 positions of the pteridine core have been explored to develop inhibitors of specific biological targets. acs.org The strategic addition of different functional groups can alter the molecule's interaction with a target enzyme, improve its solubility, or enhance its metabolic stability. orientjchem.org Studies on related diaminopyrimidine hybrids have demonstrated that the optimization of substituents can lead to potent agents against challenging diseases. nih.gov The goal is to identify substitutions that positively alter the physical and biological properties of the resulting inhibitors. acs.org

Table 3: Examples of Rational Design Strategies for Pteridine Analogs

| Position of Substitution | Type of Substituent/Modification | Intended Goal/Observed Effect |

|---|---|---|

| C6/C7 | Aryl or alkyl groups | To engage hydrophobic pockets of a target enzyme, improving binding affinity and potency. nih.gov |

| N5 | Alkyl chains with terminal hydroxyl groups | To modulate activity and solubility; the length of the alkyl tether can be critical for potency. acs.org |

| C4 | Alkoxy or alkylamino groups | To control selectivity and physicochemical properties of the molecule. nih.gov |

| General Scaffold | Altering the core from a pteridine trione (B1666649) to a dione (B5365651) | To explore different core structures and diverge the SAR, potentially improving properties. acs.org |

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful computational tool used to forecast the biological activity of chemical compounds. nih.gov QSAR models are built by establishing a mathematical correlation between the chemical structures of a series of compounds and their experimentally determined biological activities. acs.org These models can then be used to predict the activity of new, yet-to-be-synthesized analogs, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net

For pteridine derivatives, both 2D and 3D-QSAR models have been developed. globalresearchonline.net Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D structural information to relate a molecule's steric and electrostatic fields to its activity. globalresearchonline.net Other models, such as Hologram QSAR (HQSAR), use 2D fragment information. globalresearchonline.net Highly predictive QSAR models, with accuracies reported to be over 90%, have been successfully developed for inhibitors targeting enzymes like pteridine reductase. nih.govacs.org These models not only predict potency but also provide insights into the key structural features that are crucial for biological activity. researchgate.net

Table 4: Performance of Predictive QSAR Models for Pteridine Derivatives

| QSAR Model Type | Target/Compound Class | Statistical Metric (q²) | Statistical Metric (R²ncv) | Predictive Power |

|---|---|---|---|---|

| CoMFA | Triazolo[4,3-f]pteridine derivatives | 0.574 | 0.947 | Good predictive ability. globalresearchonline.net |

| CoMSIA | Triazolo[4,3-f]pteridine derivatives | 0.622 | 0.916 | Good predictive ability. globalresearchonline.net |

| HQSAR | Triazolo[4,3-f]pteridine derivatives | 0.759 | 0.963 | High predictive ability. globalresearchonline.net |

| Hybrid 2D/3D QSAR | Benzothiazole-based PTR1 inhibitors | 0.95 (Q²LOO) | 0.93 (R²) | Highly predictive. acs.org |

q² (cross-validated R²) measures the internal predictive ability of the model. R² (or R²ncv, non-cross-validated R²) measures the correlation for the training set data.

Biological Significance and Enzymatic Interactions

Endogenous Pterin (B48896) Biosynthesis Pathways

Guanosine (B1672433) Triphosphate Cyclohydrolase I (GTPCH) Activity in Pterin Synthesis

Guanosine Triphosphate Cyclohydrolase I (GTPCH), encoded by the GCH1 gene, is the first and rate-limiting enzyme in the de novo biosynthesis of pteridines. wikipedia.orgtaylorandfrancis.com This enzyme catalyzes the complex hydrolytic conversion of guanosine triphosphate (GTP) into 7,8-dihydroneopterin (B1664191) triphosphate (7,8-DHNP-3'-TP). wikipedia.orgnih.gov This reaction is a critical step for the formation of all known pterins. researchgate.net The process involves the opening of both the guanine (B1146940) and ribose rings of GTP, followed by a rearrangement of the carbon backbone and the elimination of formate (B1220265) to create the pteridine (B1203161) ring structure. researchgate.net

GTPCH is a key enzyme in both the folate and biopterin (B10759762) synthesis pathways. wikipedia.org In mammals, the 7,8-DHNP-3'-TP produced by GTPCH is a precursor for the synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. nih.govsandiego.edu In plants and various microorganisms, GTPCH initiates the synthesis of the pteridine portion of tetrahydrofolate (FH4). nih.gov The activity of GTPCH is crucial for a wide range of biological processes, such as the synthesis of neurotransmitters like serotonin (B10506) and dopamine, and the production of nitric oxide. wikipedia.org The enzyme's activity has been identified in various organisms, from bacteria to humans, highlighting its fundamental role in metabolism. nih.gov In some bacteria, such as Escherichia coli, the gene encoding GTPCH is folE. researchgate.net

Pteridine Glycosyltransferase Function

Pteridine glycosyltransferases (PGTs) are a group of enzymes that catalyze the transfer of sugar moieties from activated donor molecules, such as UDP-glucose, to pteridine acceptor molecules. nih.gov This process results in the formation of various pteridine glycosides. nih.gov These enzymes are found in some prokaryotes, including cyanobacteria like Synechococcus sp. and the thermophilic bacterium Chlorobium tepidum. nih.gov

The function of Pteridine Glycosyltransferase involves the attachment of a glycosyl group to a reduced pteridine, such as L-erythro-tetrahydrobiopterin (BH4). nih.gov For example, the PGT from Chlorobium tepidum catalyzes the conversion of L-threo-tetrahydrobiopterin to 1-O-(l-threo-biopterin-2′-yl)-β-N-acetylglucosamine using UDP-N-acetylglucosamine as the donor. nih.gov PGTs from different species can exhibit specificity for different sugar donors; for instance, the PGT from Arthrospira platensis CY-007 utilizes UDP-glucose, while the PGT from Arthrospira maxima CY-049 uses UDP-xylose. nih.gov The glycosylation of pteridines can alter their properties and functions, and the study of PGTs is important for understanding the diversity of pteridine metabolism in different organisms. nih.gov

Mechanism of Enzyme Inhibition by 2,4-Diamino-5H-Pteridin-6-one Derivatives

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of 2,4-diaminopteridine (B74722) are well-known inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. nih.govvietnamjournal.ru DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a coenzyme essential for one-carbon transfer reactions in the biosynthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR leads to a depletion of intracellular reduced folates, which interrupts DNA synthesis and ultimately leads to cell death. nih.govpnas.org The 2,4-diaminopyrimidine (B92962) moiety is a critical structural feature for these inhibitors, as it can be protonated within the active site of DHFR, forming a salt bridge with a key acidic residue. nih.gov

2,4-Diaminopteridine derivatives typically act as competitive inhibitors of DHFR, binding to the active site with high affinity and preventing the binding of the natural substrate, dihydrofolate. nih.gov The binding of these inhibitors is often reversible. The high affinity is due to specific interactions with amino acid residues in the active site of the enzyme. A crucial interaction is the formation of a salt bridge between the protonated N1 of the 2,4-diaminopteridine ring and a conserved acidic residue, which is Asp27 in E. coli and Mycobacterium tuberculosis DHFR. biorxiv.orgresearchgate.net

Further hydrogen bonds are formed between the 2- and 4-amino groups of the inhibitor and conserved residues in the active site. For example, in Plasmodium falciparum DHFR, these amino groups can form hydrogen bonds with residues such as Asp54 and Ile14. researchgate.net The side chains of the pteridine derivatives often occupy a hydrophobic portion of the active site, further stabilizing the enzyme-inhibitor complex. researchgate.net The binding of these inhibitors can be significantly enhanced by the presence of the cofactor NADPH, with which they can form a ternary complex with the enzyme. nih.gov

A key aspect of the therapeutic use of 2,4-diaminopteridine derivatives is their potential for selective inhibition of pathogen DHFR over the human enzyme. nih.govnih.gov This selectivity arises from differences in the amino acid sequences and three-dimensional structures of the active sites of DHFR from different species. nih.gov For example, the active site of Mycobacterium tuberculosis DHFR has an additional binding pocket near the active site that is not present in human DHFR. researchgate.netnih.gov This pocket, which can accommodate a glycerol (B35011) molecule, can be exploited for the design of selective inhibitors. nih.gov

Similarly, differences in the active site residues between human DHFR and Plasmodium falciparum DHFR can be leveraged to achieve selectivity. researchgate.net While some inhibitors like methotrexate (B535133) are potent but non-selective, others like pyrimethamine (B1678524) and trimethoprim (B1683648) show greater selectivity for protozoal and bacterial DHFR, respectively. plos.org The development of new derivatives aims to maximize this selectivity to reduce host toxicity. For instance, some 2,4-diaminopyrimidine derivatives have been shown to be low-micromolar competitive inhibitors of Leishmania chagasi DHFR. nih.govresearchgate.net

Table 1: Inhibitory Activity of Selected 2,4-Diaminopteridine Derivatives against DHFR from Different Species

| Compound | Organism | IC50 / Ki | Selectivity Index (Host/Pathogen) | Reference |

| Compound 1 | Mycobacterium tuberculosis | IC50: 9.0 nM | 2.8 | researchgate.netbiointerfaceresearch.com |

| Human | IC50: 25 nM | researchgate.netbiointerfaceresearch.com | ||

| Compound 2 | Mycobacterium tuberculosis | IC50: 23 nM | 4.1 | researchgate.netbiointerfaceresearch.com |

| Human | IC50: 95 nM | researchgate.netbiointerfaceresearch.com | ||

| Compound 3 | Mycobacterium tuberculosis | IC50: 23 nM | 65.2 | researchgate.netbiointerfaceresearch.com |

| Human | IC50: 1500 nM | researchgate.netbiointerfaceresearch.com | ||

| Compound 15 | Mycobacterium tuberculosis | IC50: 177 nM | 5.7 | biointerfaceresearch.com |

| Human | IC50: 1015 nM | biointerfaceresearch.com | ||

| Compound 16 | Mycobacterium tuberculosis | IC50: 111 nM | 17.6 | biointerfaceresearch.com |

| Human | IC50: 1955 nM | biointerfaceresearch.com | ||

| WR99210 | Plasmodium falciparum | Ki: 1.1 nM | 10.9 | nih.gov |

| Human | Ki: 12 nM | nih.gov | ||

| OAAG324 | Pneumocystis jirovecii | Ki: 2.7 nM | 9.0 | researchgate.net |

| Human | Ki: 24.4 nM | researchgate.net | ||

| Pyrimethamine | Trypanosoma brucei | IC50: 45 nM | - | mdpi.com |

| Human | - | - | mdpi.com | |

| 2,4-diaminopyrimidine derivative | Leishmania chagasi | Ki: 0.28–3.00 µM | Poor | nih.govnih.gov |

Downstream Effects on One-Carbon Metabolism and Nucleotide Biosynthesis (e.g., Purine (B94841), Thymidylate)

Pteridine derivatives are crucial for essential metabolic pathways, including the de novo synthesis of purines and thymidylate. These processes are fundamental for DNA replication and cell division. Antifolate drugs, which often feature a pteridine or a similar heterocyclic scaffold, inhibit key enzymes in the folate pathway. ijpbs.comcancernetwork.com This inhibition leads to a depletion of intracellular reduced folate pools, which are necessary for one-carbon transfer reactions in the synthesis of nucleotide precursors. cancernetwork.com

For instance, the inhibition of dihydrofolate reductase (DHFR) by antifolates like methotrexate not only blocks the regeneration of tetrahydrofolate but also causes an accumulation of dihydrofolate polyglutamates. cancernetwork.com These polyglutamated forms can further inhibit other folate-dependent enzymes, including those involved in purine biosynthesis. cancernetwork.comnih.gov The disruption of the folate cycle ultimately curtails the production of deoxythymidine monophosphate (dTMP) and purine nucleotides, which are vital for DNA synthesis. nih.govnih.gov The pyrimidine (B1678525) nucleus, a core component of the pteridine structure, is found in numerous biologically critical molecules, including purines and pteridines themselves, which are essential for nucleic acid formation. yu.edu.jo

Some pteridine derivatives have been specifically investigated for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. ijpbs.comnih.gov By blocking this enzyme, these compounds prevent the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a necessary component of DNA. This mechanism highlights the central role of the pteridine scaffold in modulating nucleotide biosynthesis.

De Novo Synthesis of Potent Antifolates from Pteridine Precursors within Microorganisms

A novel strategy in antimicrobial therapy involves the use of 2,4-diaminopteridine-based compounds as precursors for the de novo synthesis of potent antifolates within microorganisms. asm.org This approach leverages the metabolic pathways present in pathogens, which are absent in the human host. asm.orgresearchgate.net

Research has shown that certain 2,4-diaminopteridine derivatives, such as 2,4-diamino-6-hydroxymethyl-pteridine (DAP), 2,4-diaminopteroic acid (DAPA), and 2,4-diamino-N10-methyl-pteroic acid (DAMPA), can be metabolized by parasitic enzymes into powerful DHFR inhibitors like aminopterin (B17811) and methotrexate. nih.govasm.orgresearchgate.net For example, it is hypothesized that DAMPA is converted to methotrexate by the parasite's dihydrofolate synthase. asm.orgresearchgate.net This bioconversion creates a targeted cytotoxic effect, as the host lacks the complete folate synthesis pathway and cannot perform this conversion. asm.orgresearchgate.net

This strategy is particularly promising for overcoming drug resistance. The de novo synthesized antifolates can effectively inhibit their target enzymes, leading to parasite death. asm.org The potentiation of the activity of dihydropteroate (B1496061) synthase (DHPS) inhibitors, like dapsone, by these pteridine precursors further supports this mechanism of action. asm.orgresearchgate.net This synergy occurs because the inhibition of two separate enzymes in the same essential pathway is more effective than inhibiting one alone. asm.org

Dihydropteroate Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of bacteria and some protozoa, catalyzing the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.govnih.gov The inhibition of DHPS is a well-established antibacterial strategy. patsnap.com Pteridine derivatives have been designed and synthesized to act as inhibitors of this enzyme. nih.govnih.gov

Pterin-sulfonamide conjugates, for example, have been shown to be competitive inhibitors of DHPS. nih.gov These compounds mimic the natural substrates and bind to the active site of the enzyme, thereby blocking the folate pathway. nih.gov The inhibitory effect of these conjugates can be enhanced by the presence of pyrophosphate, which is known to promote an ordering of the DHPS active site. nih.gov

Furthermore, some 2,4-diaminopteridine-based compounds have been shown to potentiate the activity of DHPS inhibitors. asm.org This suggests a synergistic interaction where the pteridine derivative may interfere with the folate pathway at a different point or enhance the binding of the primary inhibitor. The development of non-sulfonamide DHPS inhibitors that target the pterin binding site is an active area of research aimed at overcoming sulfonamide resistance. scispace.com

Pteridine Reductase (PTR1) Inhibition

Pteridine reductase (PTR1) is an enzyme found in certain parasitic protozoa, such as Leishmania and Trypanosoma, which is essential for the salvage of pterins. pnas.orgtaylorandfrancis.com These parasites cannot synthesize folates de novo and rely on PTR1 to reduce salvaged pteridines and folates. pnas.orgscilit.com PTR1 can also act as a bypass mechanism for DHFR inhibition, contributing to antifolate drug resistance. scilit.comacs.org Therefore, inhibiting PTR1 is a promising strategy for developing new anti-parasitic drugs. pnas.orgacs.org

Several 2,4-diaminopteridine derivatives have been identified as potent inhibitors of PTR1. pnas.org Structure-based drug design has led to the development of compounds with significant inhibitory activity against PTR1 from Leishmania major and Trypanosoma cruzi. pnas.org For instance, certain quinoxaline (B1680401) and 2,4-diaminopteridine derivatives have shown greater activity against parasitic PTR1 compared to human enzymes, indicating potential for selective toxicity. pnas.org

The combination of PTR1 inhibitors with DHFR inhibitors has demonstrated additive or synergistic effects, highlighting the potential of a dual-inhibition strategy to combat parasitic infections and overcome resistance. pnas.orgacs.org

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the inflammatory process and the generation of reactive oxygen species. tandfonline.comnih.gov A novel series of N-substituted 2,4-diaminopteridines has been synthesized and evaluated for their ability to inhibit soybean lipoxygenase, a homolog of mammalian LOX. tandfonline.comnih.govresearchgate.net

Many of these pteridine derivatives exhibited potent inhibition of LOX, with IC50 values as low as 100 nM. tandfonline.comnih.gov The 2,4-diaminopteridine core has been identified as a new scaffold for LOX inhibitors. tandfonline.comnih.gov The potency of these inhibitors is influenced by the nature of the substituents on the pteridine ring. tandfonline.comresearchgate.net For example, substitution at the 4-amino group generally increases inhibitory potency. nih.govresearchgate.net

Molecular docking studies have provided insights into the binding of these pteridine derivatives to the active site of LOX, supporting the experimental findings. tandfonline.comnih.gov The ability of these compounds to act as dual-target agents, inhibiting LOX and scavenging radicals, makes them promising candidates for the development of new anti-inflammatory drugs. tandfonline.com

Antioxidant and Radical Scavenging Properties of Pteridine Derivatives

Pteridine derivatives have demonstrated significant antioxidant and radical-scavenging properties in various assays. tandfonline.comnih.govnih.gov These compounds can interact with and neutralize free radicals, which are implicated in oxidative stress and various diseases. nih.govingentaconnect.com

A range of N-substituted 2,4-diaminopteridines have been shown to possess potent lipid antioxidant properties. tandfonline.comnih.gov In the linoleic acid peroxidation assay, some derivatives exhibited very strong activity, with IC50 values as low as 0.1 µM. tandfonline.comnih.gov Additionally, many pteridine derivatives were found to be excellent scavengers of hydroxyl radicals, with activity often exceeding that of the reference compound Trolox. tandfonline.comnih.gov

The antioxidant activity of pteridines is complex and can depend on the specific compound and experimental conditions. nih.govingentaconnect.com While reduced pterins generally act as radical scavengers, they can also exhibit pro-oxidant activity in the presence of transition metal ions. nih.govingentaconnect.com Aromatic pterins have also been shown to act as either antioxidants or pro-oxidants. nih.govingentaconnect.com Some synthesized pteridinetrione derivatives have demonstrated radical scavenging activity comparable to or higher than ascorbic acid. enamine.net

Immunomodulatory Activities through Enzymatic Pathways (Non-Clinical)

Pteridine derivatives have been shown to possess immunomodulatory and anti-inflammatory properties in non-clinical studies. nih.govijrpr.com These activities are often linked to their ability to inhibit enzymes involved in inflammatory pathways. nih.gov

For example, 2-amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines have demonstrated immunosuppressive and anti-inflammatory effects. nih.gov The anti-inflammatory activity of some N-substituted 2,4-diaminopteridines has been confirmed in a rat model of colitis, where they showed efficacy with minimal tissue damage. tandfonline.comnih.gov One particular derivative, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine, exhibited a potent anti-inflammatory effect, reducing paw edema in rats more effectively than the standard anti-inflammatory drug indomethacin. tandfonline.comnih.gov

The immunomodulatory effects of pteridine derivatives are also related to their inhibition of enzymes like nitric oxide synthase and phosphodiesterase-4, as well as their antioxidant properties which can mitigate inflammation-associated oxidative stress. nih.gov

Antimetabolite Action through Folate Pathway Disruption

The primary mechanism of action for this compound and its derivatives is the disruption of the folate metabolic pathway. Folates are essential cofactors required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.gov While humans obtain folates from their diet, many microorganisms synthesize them de novo, making the folate pathway an attractive target for antimicrobial drugs. sgul.ac.uknih.gov

This compound acts as an antimetabolite by inhibiting key enzymes in this pathway, most notably dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle. nih.govnih.gov By inhibiting DHFR, pteridine derivatives deplete the intracellular pool of reduced folates, which in turn hinders the synthesis of thymidylate and purine nucleotides, ultimately leading to the cessation of DNA synthesis and cell proliferation. nih.gov

This inhibitory action is the basis for the therapeutic applications of many antifolate drugs. nih.govscispace.com The structural resemblance of this compound to the natural pteridine substrates allows it to bind to the active site of DHFR, acting as a competitive inhibitor.

Biological Activity Against Specific Microbial Targets

The antimetabolite properties of this compound and its related compounds have been exploited to develop agents against various pathogenic microbes.

Mycobacterium avium complex

Derivatives of 2,4-diaminopteridine have demonstrated significant activity against Mycobacterium avium complex (MAC), a group of opportunistic bacteria that can cause severe infections, particularly in immunocompromised individuals. oup.comnih.gov Lipophilic 2,4-diamino-5-deazapteridine derivatives have shown potent in vitro activity against M. avium. oup.com Studies have shown that these compounds can be more active against mycobacteria than trimethoprim, a commonly used antifolate antibiotic. oup.com The effectiveness of these derivatives is linked to their ability to inhibit the mycobacterial DHFR enzyme. oup.comnih.gov Research has focused on synthesizing derivatives with increased selectivity for the mycobacterial enzyme over the human counterpart to minimize toxicity. nih.govnih.govacs.org

**Table 1: In Vitro Activity of 2,4-diamino-5-methyl-5-deazapteridine Derivatives Against M. tuberculosis and *M. avium***

| Compound | MIC (mg/L) vs M. tuberculosis H37Rv | MIC (mg/L) vs M. avium | IC50 (nM) vs M. avium DHFR |

|---|---|---|---|

| Derivative 1 (2-methyl-5-methoxy phenyl bridge) | 0.13 | Not specified | 2 |

| Derivative 2 (2-methoxy-5-trifluoromethyl phenyl bridge) | 0.13 | Not specified | 8 |

| Trimethoprim | >128 | >12.8 but <128 | 400 |

Data sourced from a study on lipophilic deazapteridine derivatives. oup.com

Plasmodium falciparum

The folate pathway is a well-established target for antimalarial drugs, as the Plasmodium falciparum parasite, which causes the most severe form of malaria, relies on de novo folate synthesis. sgul.ac.uknih.gov 2,4-diaminopteridine-based compounds have been investigated as precursors for the de novo synthesis of potent antifolates within the parasite itself. researchgate.netnih.govasm.org The hypothesis is that the parasite's enzymatic machinery can convert these precursors into active inhibitors of DHFR, such as aminopterin and methotrexate. researchgate.netnih.gov

For instance, 2,4-diamino-N10-methyl-pteroic acid (DAMPA), a derivative, has shown activity against both antifolate-sensitive and resistant strains of P. falciparum. researchgate.netasm.org It is thought to be converted to methotrexate by the parasite's dihydrofolate synthase. researchgate.netnih.govasm.org This targeted synthesis within the parasite offers a potential strategy to overcome drug resistance and increase selectivity. researchgate.netnih.gov

**Table 2: In Vitro Activity of 2,4-Diaminopteridine Derivatives Against *P. falciparum***

| Compound | IC50 (ng/ml) vs Antifolate-Sensitive Strain | IC50 (ng/ml) vs Antifolate-Resistant Strain |

|---|---|---|

| 2,4-diamino-6-hydroxymethyl-pteridine (DAP) | Micromolar range | Micromolar range |

| 2,4-diaminopteroic acid (DAPA) | Micromolar range | Micromolar range |

| 2,4-diamino-N10-methyl-pteroic acid (DAMPA) | 446 | 812 |

Data represents the 50% inhibitory concentrations under physiological folate conditions. researchgate.netasm.org

Vibrio cholerae

The vibriostatic agent O/129, which is 2,4-diamino-6,7-diisopropylpteridine (B1677064), has been used for the identification of Vibrio cholerae, the bacterium responsible for cholera. nih.govebi.ac.ukapsi.it Most Vibrio species are sensitive to this compound. apsi.it However, resistance to O/129 has been reported in some V. cholerae strains, and this resistance is often associated with resistance to other antibiotics like trimethoprim. nih.govnih.gov The emergence of resistant strains poses challenges for both diagnosis and treatment. nih.gov The mechanism of action of O/129 is presumed to be through the inhibition of the folate pathway, similar to other pteridine derivatives. ebi.ac.uk

Structure Activity Relationship Sar Studies of 2,4 Diamino 5h Pteridin 6 One Derivatives

Impact of Substituent Modifications on Biological Activity

Effects of Substitutions at Pteridine (B1203161) Positions 5 and 6

Substitutions at the 5 and 6-positions of the pteridine moiety have been shown to be critical for biological activity. In a study evaluating a series of 2,4-diamino-5-deazapteridine derivatives for their antimycobacterial activities, modifications at position 5 included the introduction of small alkyl and alkoxyalkyl groups such as -CH₃, -CH₂CH₃, and -CH₂OCH₃. nih.gov These substitutions, in conjunction with modifications at position 6, were found to be crucial for the observed activity against Mycobacterium avium complex (MAC). nih.gov

Furthermore, research on inhibitors of neuronal nitric oxide synthase (NOS-I) has highlighted the importance of bulky substituents at the 6-position. nih.gov The introduction of a phenyl group at this position markedly increased the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines, suggesting that hydrophobic interactions within the enzyme's active site play a significant role. nih.gov

Influence of Bridging Moieties at Position 6 on Selectivity

The nature of the bridging moiety linking the pteridine core to an aryl group at position 6 is a key determinant of selectivity. Studies on 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives as inhibitors of dihydrofolate reductase (DHFR) have demonstrated that selectivity against mycobacterial DHFR over human DHFR is highly dependent on the composition of a two-atom bridge at this position. nih.gov

Various bridges, including -CH₂NH-, -CH₂N(CH₃)-, -CH₂CH₂-, and -CH₂S-, have been investigated. nih.gov The choice of this bridging unit, in combination with substitutions on the attached aryl ring, allows for the fine-tuning of selectivity, enabling the design of derivatives with significantly greater activity against the target enzyme. nih.govCurrent time information in Bangalore, IN. For instance, twenty-one DMDP derivatives were found to be over 100-fold more active against MAC recombinant DHFR (rDHFR) than against human rDHFR, a selectivity largely attributed to the nature of this bridge. nih.gov

Role of Aryl and Heteroaryl Group Substitutions

The substitution pattern on the aryl or heteroaryl group attached to the bridging moiety at position 6 provides another layer of control over biological activity and selectivity. In the context of antimycobacterial DMDP derivatives, substitutions at the 2' and 5' positions of a phenyl ring were found to be particularly influential in achieving selectivity against MAC. nih.govCurrent time information in Bangalore, IN.

Similarly, in the development of inhibitors for neuronal nitric oxide synthase, the combination of 6-arylation of the aromatic 2,4-diaminopteridine (B74722) with modifications at the 4-amino position led to potent and efficacious inhibitors. nih.gov This suggests that interactions between the aryl group and specific residues within the target enzyme's binding pocket are crucial for potent inhibition. Docking studies on Mycobacterium tuberculosis DHFR have suggested that introducing substituents at positions 3 and 4 of the N10-phenyl group could enhance both affinity and selectivity. nih.gov

N-Alkylation and N,N-Dialkylation on Pteridine-2,4-diamines

Modification of the amino groups at the 2 and 4-positions of the pteridine ring through N-alkylation and N,N-dialkylation has been explored as a strategy to modulate the pharmacological properties of these compounds. A study focused on the synthesis of novel N-substituted 2,4-diaminopteridines revealed their potential as antioxidants and inhibitors of soybean lipoxygenase. tandfonline.com

The introduction of alkylamino and dialkylamino substituents can influence the compound's lipophilicity and its interaction with the target enzyme. tandfonline.com For instance, the chemical modification of the 4-amino substituent through dialkylation or diaralkylation, when combined with 6-arylation, produced potent inhibitors of neuronal nitric oxide synthase, indicating the importance of both hydrophilic and hydrophobic interactions. nih.gov Research on N9-substituted 2,4-diaminoquinazolines, a related class of compounds, also demonstrated that N9-alkylation significantly impacted their inhibitory activity and selectivity against dihydrofolate reductase from different species. acs.org

Comparative Analysis of Derivative Classes

To better understand the SAR of 2,4-diamino-5H-pteridin-6-one derivatives, it is instructive to perform a comparative analysis of specific derivative classes that have been extensively studied.

2,4-Diamino-5-methyl-5-deazapteridine (DMDP) Derivatives

A significant body of research has focused on 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, particularly as inhibitors of dihydrofolate reductase (DHFR). nih.gov These compounds have shown promise as antimycobacterial agents. nih.gov A study involving seventy-seven DMDP derivatives evaluated their in vitro activity against Mycobacterium avium complex (MAC) and their inhibitory effects on both MAC and human DHFR. nih.gov

The majority of these derivatives exhibited good activity against MAC, with many having minimum inhibitory concentrations (MICs) of ≤1.3 μg/ml. nih.govCurrent time information in Bangalore, IN. The key to their selectivity was found to be a combination of the two-atom bridge at position 6 and the substitution pattern on the attached aryl group. nih.govCurrent time information in Bangalore, IN. This rational approach to drug design led to the synthesis of a derivative with significant intracellular activity against MAC-infected monocytic cells. nih.govCurrent time information in Bangalore, IN.

Docking studies have provided insights into the binding of DMDP derivatives to both human and Mycobacterium tuberculosis DHFR, revealing empty spaces in the mycobacterial enzyme's active site that could be exploited for the design of more selective inhibitors. nih.gov These findings underscore the potential of DMDPs as a scaffold for developing new antimycobacterial drugs. nih.gov

Halogenated Pteridine Derivatives (e.g., 2,4-Diamino-6-chloromethylpteridine)

Halogenated pteridine derivatives, particularly 2,4-diamino-6-chloromethylpteridine (B1208208), serve as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. smolecule.com The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the creation of diverse molecular libraries. smolecule.com